molecular formula C23H27N5OS B11402536 3-ethyl-N,6-bis(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

3-ethyl-N,6-bis(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11402536
M. Wt: 421.6 g/mol
InChI Key: RIVLDPHFEMZSBF-UHFFFAOYSA-N
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Description

3-ETHYL-N,6-BIS(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, which is further substituted with ethyl and phenyl groups.

Preparation Methods

The synthesis of 3-ETHYL-N,6-BIS(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Formation of the Thiadiazine Ring: The thiadiazine ring is formed by reacting the triazole intermediate with appropriate sulfur-containing reagents.

    Substitution Reactions: The ethyl and phenyl groups are introduced through substitution reactions using ethyl halides and phenyl derivatives under suitable conditions.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3-ETHYL-N,6-BIS(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the ethyl or phenyl groups can be replaced with other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-ETHYL-N,6-BIS(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological effects.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ETHYL-N,6-BIS(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar compounds to 3-ETHYL-N,6-BIS(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines and triazole derivatives. These compounds share similar structural features but may differ in their substituents and biological activities. For example:

    1,2,4-Triazole Derivatives: These compounds have a triazole ring but may lack the thiadiazine ring, leading to different biological properties.

    Thiadiazine Derivatives: These compounds contain the thiadiazine ring but may have different substituents, affecting their chemical reactivity and applications.

The uniqueness of 3-ETHYL-N,6-BIS(4-ETHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific combination of triazole and thiadiazine rings with ethyl and phenyl substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H27N5OS

Molecular Weight

421.6 g/mol

IUPAC Name

3-ethyl-N,6-bis(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C23H27N5OS/c1-4-15-7-11-17(12-8-15)20-21(30-23-26-25-19(6-3)28(23)27-20)22(29)24-18-13-9-16(5-2)10-14-18/h7-14,20-21,27H,4-6H2,1-3H3,(H,24,29)

InChI Key

RIVLDPHFEMZSBF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)CC)C(=O)NC4=CC=C(C=C4)CC

Origin of Product

United States

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